![molecular formula C19H14ClN5OS B3127379 N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide CAS No. 338412-93-4](/img/structure/B3127379.png)
N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide
Overview
Description
This compound is a complex organic molecule with multiple functional groups, including a chlorophenyl group, a methoxyphenyl group, a cyano group, a vinyl group, a thiadiazol group, and an iminoformamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of various bonds and functional groups . The synthesis would likely involve reactions such as nucleophilic substitution, addition-elimination, and condensation .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the vinyl group could participate in addition reactions, the cyano group could undergo reduction reactions to form amines, and the iminoformamide group could undergo hydrolysis .Scientific Research Applications
Nematocidal Activity
N-(4-chlorophenyl)-N'-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}iminoformamide demonstrates promising nematocidal activity. Compounds containing the 1,3,4-thiadiazole amide group, similar to this compound, showed effective nematocidal activity against Bursaphelenchus xylophilus, with significantly higher mortality rates than some commercial nematicides. These compounds also influenced the behavior and respiration of the nematodes, indicating their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial and Anti-inflammatory Properties
This compound is part of a class of thiadiazole derivatives that exhibit various biological activities. These activities include antimicrobial and anti-inflammatory effects. A study on bis-heterocyclic derivatives with thiadiazole moieties revealed significant antimicrobial spectrum against various microbes and potent anti-inflammatory, analgesic, and ulcerogenic activities, indicating the potential utility of these compounds in pharmacology (Kumar & Panwar, 2015).
Antiviral Activity
Thiadiazole derivatives, similar to this compound, have shown potential in antiviral applications. Specifically, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, highlighting their relevance in virology research (Chen et al., 2010).
Anticancer Potential
Compounds with a 1,3,4-thiadiazole structure have shown significant anticancer activity. Studies on S-glycosyl and S-alkyl derivatives of related compounds revealed notable cytotoxic effects against various cancer cell lines. This underscores the potential of such compounds in developing new anticancer therapies (Saad & Moustafa, 2011).
Corrosion Inhibition
Research on thiadiazolines, including those with structures akin to this compound, has also explored their role as corrosion inhibitors. Quantum chemical studies have correlated their molecular properties with inhibition efficiency, suggesting their application in protecting metals against corrosion (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-N'-[5-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c1-26-17-8-2-13(3-9-17)10-14(11-21)18-24-25-19(27-18)23-12-22-16-6-4-15(20)5-7-16/h2-10,12H,1H3,(H,22,23,25)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXMORJUDLDOF-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N=CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)/N=C/NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



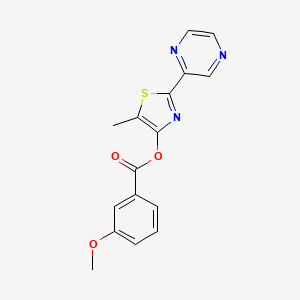
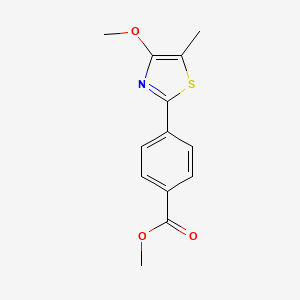
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)
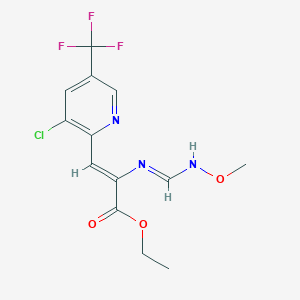
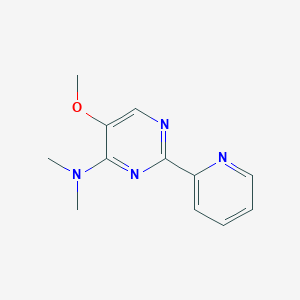
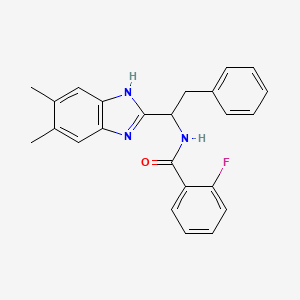


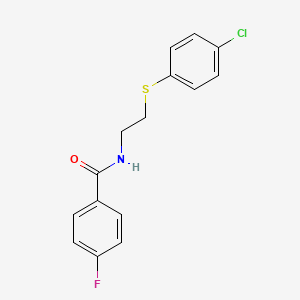
![6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile](/img/structure/B3127369.png)
![1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B3127373.png)
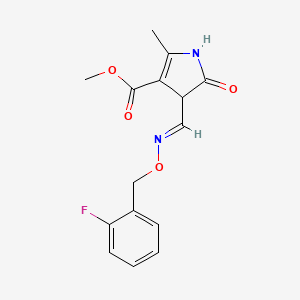
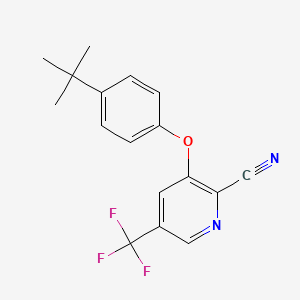
![(2E)-1-(2-phenyl-1,3-thiazol-5-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B3127398.png)